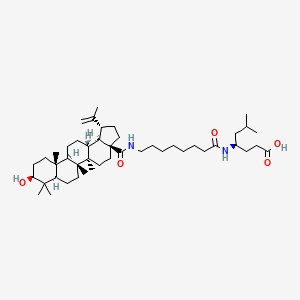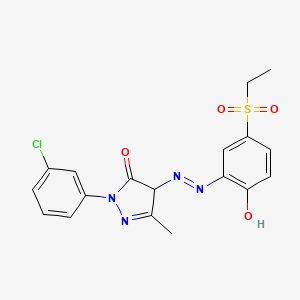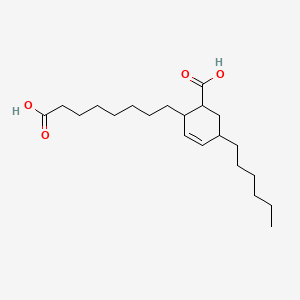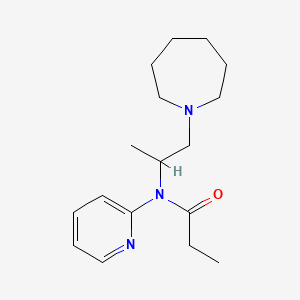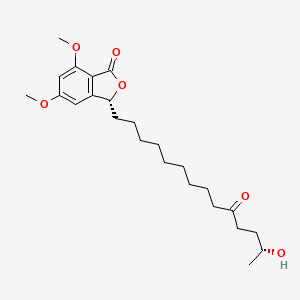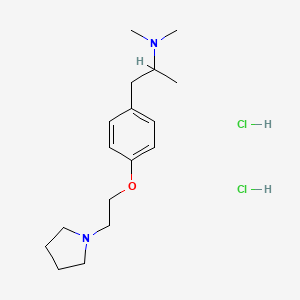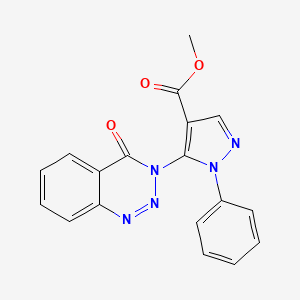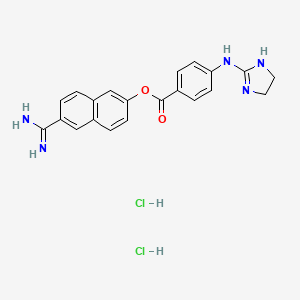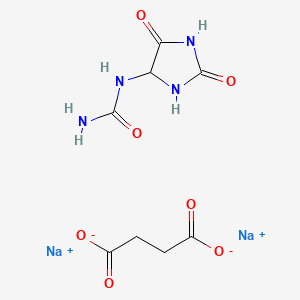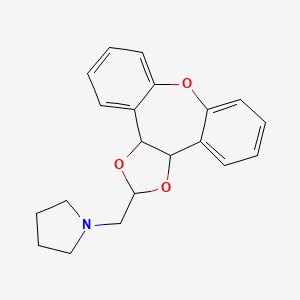
(4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves multiple stepsThe final step involves the condensation of the brominated intermediate with (4-methoxyphenyl)methylene)hydrazide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with comparable reactivity and applications.
Uniqueness
(4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
42024-71-5 |
|---|---|
Molecular Formula |
C21H26BrN3O3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[4-bromo-2-(diethylaminomethyl)phenoxy]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26BrN3O3/c1-4-25(5-2)14-17-12-18(22)8-11-20(17)28-15-21(26)24-23-13-16-6-9-19(27-3)10-7-16/h6-13H,4-5,14-15H2,1-3H3,(H,24,26)/b23-13- |
InChI Key |
XWBLDXFMSBDOFF-QRVIBDJDSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C\C2=CC=C(C=C2)OC |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




